Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Description
Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a methyl group at the 1-position and an ethyl ester at the 3-position. Its molecular formula is C₁₀H₁₁N₃O₂, with a molecular weight of 221.23 g/mol (estimated).
Properties
IUPAC Name |
ethyl 1-methylpyrazolo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-7-5-4-6-11-9(7)13(2)12-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGORZXRNYMPYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1C=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Knoevenagel Condensation : The arylglyoxal and cyclic dicarbonyl compound form a conjugated enone intermediate.
-
Michael Addition : The pyrazol-5-amine attacks the enone, followed by cyclization to form the pyrazolo[3,4-b]pyridine skeleton.
-
Dearoylation : Unexpected removal of the aroyl group occurs under catalytic conditions, yielding the final product.
Key Data:
| Component | Role | Optimal Conditions | Yield |
|---|---|---|---|
| 4-Bromophenylglyoxal | Electrophile | 80°C, TPAB catalyst | 97% |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Nucleophile | H2O/acetone (1:2) | |
| Dimedone | Cyclic dicarbonyl | 4-hour reaction time |
This method is favored for its high atom economy and minimal purification requirements.
Stepwise Synthesis via Pyridine Intermediate
A sequential approach involves synthesizing a substituted pyridine followed by pyrazole annulation. For example, iodomethane-treated piperidine derivatives react with lactams to form pyridine intermediates. Subsequent treatment with hydrazono acetate introduces the pyrazole ring, yielding the pyrazolo[3,4-b]pyridine framework.
Methylation and Esterification
Comparison of Methylating Agents:
| Methylating Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Iodomethane | K2CO3 | DMF | 20°C | 90% |
| Dimethyl carbonate | NaH | DMF | 110°C | 81% |
Iodomethane offers higher efficiency under milder conditions.
Solid-Phase Synthesis for Scalability
Patent CN102911174A describes a scalable method using solid-supported reagents. A brominated pyridine precursor is immobilized on silica gel, followed by cyclization with hydrazine hydrate. The ethyl ester group is introduced via reaction with ethyl chloroformate, achieving an 85% isolated yield.
Advantages:
-
Simplified purification via filtration.
-
Reduced solvent waste.
Catalytic Dearomatization Strategies
Recent advances employ palladium-catalyzed dearomatization to form the pyridine ring. A nitro-substituted pyrazole undergoes hydrogenation with Pd/C, followed by cyclization to yield the pyrazolo[3,4-b]pyridine core. Ethyl esterification is completed using ethyl bromide and triethylamine (78% yield).
Green Chemistry Approaches
Environmentally benign methods utilize water as a solvent. A mixture of 3-methylpyrazole-5-carbaldehyde and ethyl acetoacetate undergoes microwave-assisted cyclization in aqueous NaOH (70°C, 30 minutes), yielding the target compound in 82% yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Pharmacological Applications
Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate exhibits a range of pharmacological activities, making it a valuable candidate for drug development. Key applications include:
Antimicrobial Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class, including this compound, possess significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial and fungal pathogens, making them potential candidates for treating infections caused by resistant strains .
Anti-Cancer Properties
Numerous studies have highlighted the anti-cancer potential of pyrazolo[3,4-b]pyridine derivatives. This compound has demonstrated efficacy as an inhibitor of important cancer-related proteins such as cyclin-dependent kinases and protein kinases . This compound's ability to induce apoptosis in cancer cells positions it as a promising lead compound in oncology research.
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. It acts on various inflammatory pathways and cytokines, suggesting its utility in treating inflammatory diseases .
Neurological Applications
Recent investigations into the neuroprotective effects of pyrazolo[3,4-b]pyridines indicate that this compound may play a role in neurodegenerative disease management. Its potential to inhibit neuroinflammation and oxidative stress could be beneficial in conditions like Alzheimer's disease .
Structural Significance
The unique structure of this compound allows for extensive modification and optimization, which is crucial for enhancing its biological activity and selectivity. The pyrazolo[3,4-b]pyridine scaffold provides a versatile platform for synthesizing a wide variety of derivatives with tailored pharmacological profiles .
Case Study 1: Anticancer Activity
In a study examining the anticancer activity of various pyrazolo[3,4-b]pyridine derivatives, this compound was found to significantly inhibit the proliferation of breast cancer cells in vitro. The mechanism was linked to the induction of cell cycle arrest and apoptosis through modulation of key signaling pathways .
Case Study 2: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited potent activity with minimum inhibitory concentrations comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1131604-85-7)
- Structure : Differs by a bromine atom at the 5-position.
- Molecular Weight : 270.08 g/mol (vs. 221.23 for the target compound).
- Properties :
- Applications : Used as an intermediate in synthesizing kinase inhibitors .
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Ring Saturation and Positional Isomerism
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS 2090113-47-4)
- Structure : Features a saturated pyridine ring ([3,4-c] vs. [3,4-b] in the target compound).
- Properties :
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Functional Group Modifications
Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
- Structure : Fluorobenzyl group at the 1-position.
- Properties :
Ethyl 3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- Structure : Substituted with a carbohydrazide group.
- Applications: Potential use in metal chelation or as a precursor for hydrazine-based derivatives .
Comparative Data Table
Research Findings and Trends
- Electronic Effects : Bromine and trifluoromethyl groups (e.g., 4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid) enhance electrophilicity, favoring nucleophilic substitutions .
- Biological Activity : Tetrahydro derivatives (e.g., apixaban analogs) show prolonged half-lives due to reduced CYP450-mediated oxidation .
- Synthetic Efficiency: Ionic liquids improve reaction yields (e.g., 85% for 4-aryl-5-cyano derivatives) compared to traditional solvents .
Biological Activity
Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C10H11N3O2
- Molecular Weight : 205.213 g/mol
- CAS Number : 1367752-05-3
Antimicrobial Properties
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridines, including this compound, as promising candidates against Mycobacterium tuberculosis. A combinatorial library of derivatives was synthesized and evaluated for their activity against the H37Rv strain of M. tuberculosis. The results indicated that specific substitutions on the pyrazolo[3,4-b]pyridine scaffold enhance antimicrobial efficacy, suggesting that this compound could serve as a lead for developing new antitubercular agents .
Anti-Cancer Activity
Pyrazolo[3,4-b]pyridine derivatives have been reported to exhibit anti-cancer properties by inhibiting key proteins involved in cancer progression. This compound has shown inhibitory effects on cyclin-dependent kinases and other enzymes related to tumor growth and metastasis .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that certain derivatives can inhibit phosphodiesterase (PDE) enzymes implicated in neurodegenerative diseases. This suggests a potential therapeutic role in conditions such as Alzheimer's disease .
Synthesis Methods
The synthesis of this compound typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. This method allows for the generation of a diverse library of derivatives through structural modifications .
Study 1: Antitubercular Activity
In a study conducted by Rao et al., various pyrazolo[3,4-b]pyridine derivatives were synthesized and tested against M. tuberculosis using the microplate alamar blue assay (MABA). The findings suggested that compounds with specific substituents showed significant activity against the pathogen, indicating the potential for further development into therapeutic agents .
Study 2: Inhibition of Kinases
A series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their ability to inhibit kinases associated with cancer cell proliferation. The study demonstrated that modifications to the ethyl ester group significantly impacted the inhibitory activity against specific cancer cell lines .
Comparative Table of Biological Activities
| Activity | Compound | Effectiveness |
|---|---|---|
| Antimicrobial | This compound | Promising against M. tuberculosis |
| Anti-Cancer | Various derivatives | Effective against multiple cancer types |
| Neuroprotective | Selected derivatives | Potential in Alzheimer's treatment |
Q & A
Q. What are the common synthetic routes for Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate?
The synthesis typically involves cyclocondensation reactions using substituted pyridine precursors. A widely used method includes:
- Step 1 : Condensation of aminopyridine derivatives with β-keto esters under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.
- Step 2 : Methylation at the N1 position using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
- Step 3 : Esterification or functionalization at the 3-position to introduce the carboxylate group. Yields can vary (40–75%) depending on solvent choice (e.g., ethanol, DMF) and reaction time .
Q. How is this compound characterized using spectroscopic methods?
Key techniques include:
- ¹H/¹³C NMR : Peaks for the methyl group (δ ~3.9 ppm, singlet) and ester moiety (δ ~4.3–4.5 ppm for CH₂ and δ ~1.3 ppm for CH₃). The pyrazolo[3,4-b]pyridine aromatic protons appear between δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 232.1) confirm the molecular weight.
- IR Spectroscopy : Stretching vibrations for ester C=O (~1700 cm⁻¹) and C-N (~1250 cm⁻¹).
Q. What preliminary biological activities have been reported?
While direct studies on this compound are limited, structurally related pyrazolo[3,4-b]pyridines exhibit:
- Antimicrobial activity : Inhibition of bacterial growth (e.g., E. coli, S. aureus) at MIC values of 8–32 µg/mL .
- Kinase inhibition : Moderate activity against tyrosine kinases (IC₅₀ ~1–10 µM) due to interactions with ATP-binding pockets .
Advanced Research Questions
Q. How can reaction yields be optimized for substituted derivatives?
Strategies include:
- Catalyst optimization : Use of Pd(PPh₃)₄ for Suzuki couplings to introduce aryl groups (yields improved by 20–30% vs. traditional methods) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining yields >80% .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions.
Q. What strategies address solubility issues in biological assays?
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) at the 5- or 6-position of the pyridine ring to improve aqueous solubility .
- Formulation : Use of co-solvents (e.g., DMSO:PBS mixtures) or nanoemulsions to enhance bioavailability.
- Prodrug design : Replace the ethyl ester with a more hydrolyzable group (e.g., pivaloyloxymethyl) for gradual release .
Q. How can contradictions in biological activity data across studies be resolved?
Contradictions often arise from assay variability. Mitigation approaches:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds.
- Validate purity : Ensure >95% purity via HPLC to exclude confounding effects from impurities .
- Compare structural analogs : Evaluate activity trends across derivatives (e.g., bromo vs. methyl substituents) to identify critical functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
